molecular formula C18H17N3O3 B2755470 Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1704986-91-3

Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2755470
CAS No.: 1704986-91-3
M. Wt: 323.352
InChI Key: RSYDFUORIZHTBX-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Bis-benzoquinoline Derivatives : A method involving the ring-opening of furan through a three-component reaction catalyzed by iodine has been described. This process enables the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives in moderate yields, showcasing the utility of furan compounds in complex organic synthesis (Chen et al., 2013).

Antimicrobial and Antioxidant Activity

  • Antioxidant and Antimicrobial Properties of Novel Furan/Benzofuran C-2 Coupled Quinoline Hybrids : Research indicates the synthesis of novel furan and benzofuran quinoline-4-carboxylates demonstrating good antioxidant and antimicrobial activities. This suggests the potential of furan derivatives in developing new pharmacologically active compounds (Rajpurohit et al., 2017).

Corrosion Inhibition

  • Prevention of Corrosion on Mild Steel : A study utilizing a novel organic compound similar in structure for the inhibition of mild steel corrosion in acidic media indicates that such compounds can act as effective corrosion inhibitors, which could have implications for industrial applications (Singaravelu & Bhadusha, 2022).

Enzyme-Catalyzed Reactions

  • Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid : Enzyme-catalyzed processes involving furan derivatives for the conversion of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) highlight the role of furan-based compounds in sustainable chemistry and polymer production (Dijkman et al., 2014).

Heterocyclic Chemistry

  • Synthesis of Heterocycles : Various methodologies involving furan compounds have been developed for the synthesis of complex heterocycles, which are crucial in drug development and materials science. For instance, the gold(I)-catalyzed reactivity of furan-ynes with N-oxides offers a route to synthesize substituted dihydropyridinones and pyranones, demonstrating the versatility of furan derivatives in creating bioactive molecules (Nejrotti et al., 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Similar compounds have shown a wide range of biological activities, suggesting that this compound could also have potential uses in various fields .

Properties

IUPAC Name

furan-2-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDFUORIZHTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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